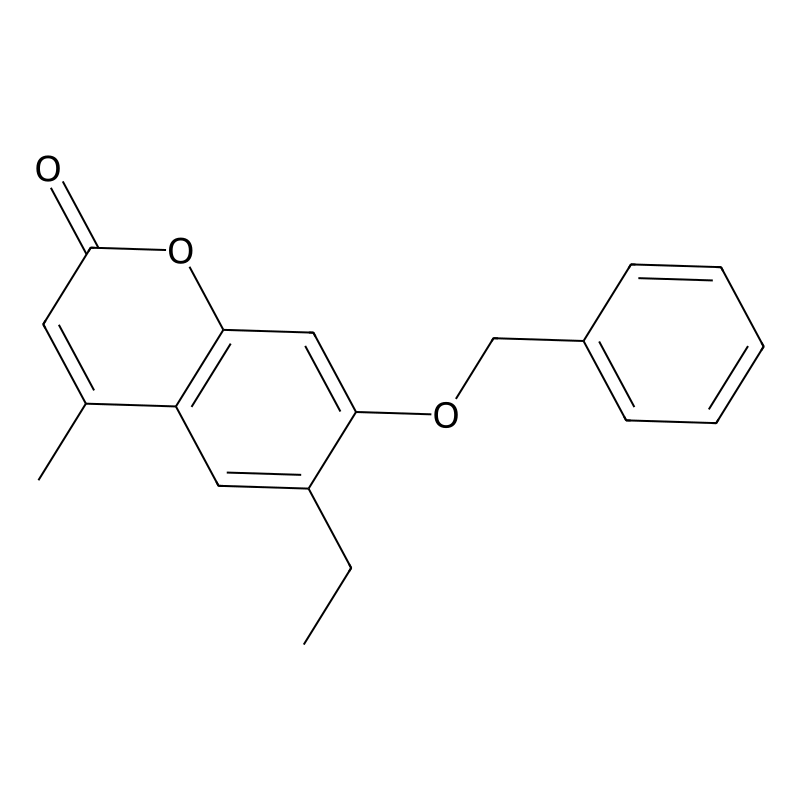

7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone backbone with specific substituents: a benzyloxy group at the 7-position, an ethyl group at the 6-position, and a methyl group at the 4-position. The structure of this compound contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one can be oxidized using reagents such as potassium permanganate or chromium trioxide. This process can introduce additional functional groups or modify existing ones.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride, which reduces carbonyl groups or other reducible functionalities.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position, using sodium hydride in dimethylformamide as a base.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities or improved chemical properties.

Research indicates that 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one possesses significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The structural features of the compound, particularly the benzyloxy group, enhance its interaction with biological macromolecules, influencing its lipophilicity and membrane permeability. These characteristics may modulate various cellular processes, leading to observed biological effects .

The synthesis of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one typically involves several key steps:

- Starting Materials: The synthesis begins with a suitable chromenone precursor, such as 4-methyl-2H-chromen-2-one.

- Benzylation: The chromenone precursor undergoes benzylation using benzyl bromide in the presence of a base like potassium carbonate, introducing the benzyloxy group at the 7-position.

- Ethylation: An ethyl group is introduced at the 6-position through an alkylation reaction using ethyl iodide and sodium hydride.

- Purification: The final product is purified using techniques such as column chromatography to obtain pure 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one .

This compound has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

- Biology: Its potential biological activities make it a candidate for further research in drug development.

- Medicine: Investigated for therapeutic applications, particularly in developing new drugs targeting various diseases.

- Industry: Utilized in producing dyes, fragrances, and other specialty chemicals due to its unique structural properties .

Studies have highlighted that the interaction of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one with specific molecular targets can lead to significant biological effects. For instance, modifications at the benzyloxy tail region have been shown to markedly affect enzyme inhibition profiles against cholinesterases and monoamine oxidase B. These interactions suggest that structural modifications can enhance selectivity and potency against specific targets, making this compound an interesting subject for medicinal chemistry research .

Several compounds share structural similarities with 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-(benzyloxy)-6-hydroxy-2H-chromen-2-one | Hydroxyl group at position 6 | Potentially enhanced solubility due to hydroxyl group |

| 7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one | Butyl group at position 4 | Chlorine substitution may enhance reactivity |

| 7-(benzyloxy)-4-methoxyphenyl-chromen-2-one | Methoxyphenyl group at position 4 | Increased lipophilicity due to methoxy substituent |

| 4-(benzyloxy)-6-methylcoumarin | Benzyloxy group at position 4 | Simplified structure may lead to different biological activity profiles |

These compounds illustrate variations in substituents that can significantly influence their chemical properties and biological activities. The unique combination of substituents in 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one contributes to its distinct profile compared to these similar compounds.